去氧大黄酚

描述

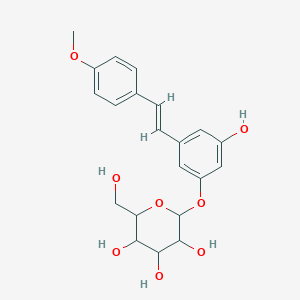

Desoxyrhaponticin (DC, DES) is a stilbene glycoside from Rheum tanguticum Maxim. ex Balf. (rhubarb), a traditional Chinese nutritional food .

Synthesis Analysis

Desoxyrhaponticin is found in plants like Rheum rhaponticum and Rheum rhabarbarum. The isolation of individual components like desoxyrhaponticin has been reported . Further studies on the synthesis of desoxyrhaponticin are needed for a more detailed understanding.Molecular Structure Analysis

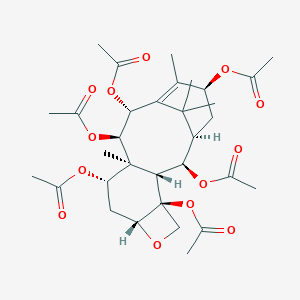

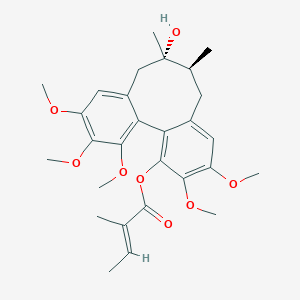

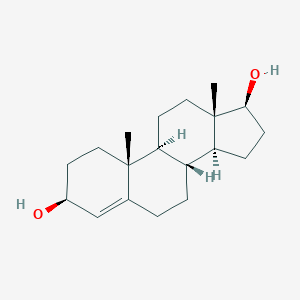

Desoxyrhaponticin has a molecular formula of C21H24O8. It is characterized by two aromatic rings linked by an ethylene moiety .Chemical Reactions Analysis

The chemical reactions involving desoxyrhaponticin are not well-documented in the literature. More research is needed to understand the chemical reactions of desoxyrhaponticin .Physical And Chemical Properties Analysis

Desoxyrhaponticin is a powder with a molecular weight of 404.41 g/mol .科学研究应用

与血清白蛋白的分子相互作用

去氧大黄酚 (DES) 显示出与人血清白蛋白 (HSA) 的显着相互作用。这种相互作用主要是疏水性的,辅以氢键。它显着影响 HSA 的结构构象,表明潜在的生物医学意义(Guo, Fan, & Hu, 2014)。

抑制葡萄糖摄取

DES 已被研究其在抑制葡萄糖摄取中的作用。它显示出在兔肠膜囊泡和大鼠外翻肠套中抑制葡萄糖摄取。此特性使其成为控制糖尿病餐后高血糖的潜在药物(Li et al., 2007)。

测量技术

使用高效液相色谱法 (HPLC) 已取得测量大黄酚在川大黄中的浓度的进展。该技术允许对 DES 进行精确定量,这对于各种研究应用至关重要(Wang Shun-xi, 2008)。

抗炎特性

研究表明,去氧大黄酚苷元(一种与 DES 相关的化合物)表现出有效的抗炎作用。它抑制 LPS 诱导的 RAW 264.7 细胞中的炎症反应,表明其在治疗炎症性疾病中的应用(Choi et al., 2014)。

在抑制破骨细胞形成中的潜在作用

去氧大黄酚苷元(与 DES 相关)正在研究其对抑制破骨细胞形成的影响。这表明在治疗骨质疏松等疾病中具有潜在应用(Tran et al., 2018)。

脂肪酸合酶抑制和癌细胞凋亡

DES 对脂肪酸合酶 (FAS) 具有抑制作用,并诱导癌细胞凋亡。这表明其在癌症预防和治疗中的潜力(Li et al., 2014)。

神经保护作用

去氧大黄酚苷元在异氟烷诱导的模型中显示出对神经元损伤的保护作用。它调节 TLR-4/cyclin B1/Sirt-1 通路,表明治疗神经损伤的潜力(Liang et al., 2020)。

抗氧化和抗炎机制

DES 上调 Nrf2 介导的血红素加氧酶-1 表达,表现出抗氧化和抗炎作用。这使其成为抗氧化或抗炎疗法的候选药物(Choi, Cheng, & Kim, 2014)。

作用机制

Target of Action

Desoxyrhaponticin, also known as Deoxyrhapontin, is a bioactive compound found in the Rheum genus . It primarily targets Fatty Acid Synthase (FAS) and glucose transport in the small intestine and kidney . FAS plays a crucial role in the biosynthesis pathway of fatty acids in cancer cells , while glucose transport is essential for controlling postprandial hyperglycemia in diabetes .

Mode of Action

Desoxyrhaponticin interacts with its targets primarily through hydrophobic interactions and hydrogen-bond interactions . This interaction is a dynamic binding process with high intensity . It inhibits intracellular FAS activity and downregulates FAS expression in human breast cancer MCF-7 cells . In terms of glucose transport, it inhibits glucose transport in the small intestine and glucose reabsorption in the kidney .

Biochemical Pathways

Desoxyrhaponticin affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Desoxyrhaponticin inhibits the M1 polarization of RAW264.7 macrophages via this pathway .

Result of Action

Desoxyrhaponticin has been shown to have anti-inflammatory effects . It inhibits the M1 polarization of RAW264.7 macrophages . It also has potential applications in controlling postprandial hyperglycemia in diabetes and in the prevention and treatment of cancer .

Action Environment

The action of Desoxyrhaponticin can be influenced by environmental factors such as hypoxia . For instance, it has been shown to repress the invasion and migration abilities and EMT process of tongue squamous cell carcinoma cells under a hypoxic environment in vitro . .

安全和危害

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-27-15-6-4-12(5-7-15)2-3-13-8-14(23)10-16(9-13)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMQRDLLSRLUJY-DXKBKAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

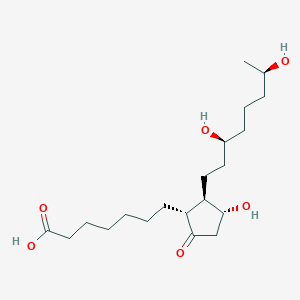

![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)

![Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate](/img/structure/B211212.png)